Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Nanocatalysis

Specific Scientific Field: Nanotechnology and heterogeneous catalysis.

Summary of the Application:(η⁵-C₅H₅)₂WCl₂: nanoparticles have been explored as heterogeneous catalysts for various reactions, including selective organic transformations and pollutant degradation.

Experimental Procedures: Nanoparticles are synthesized via reduction of (η⁵-C₅H₅)₂WCl₂ using appropriate reducing agents. These nanoparticles are then immobilized on suitable supports (e.g., carbon nanotubes or metal oxides).

Results and Outcomes: Researchers have observed enhanced catalytic activity and selectivity for specific reactions using (η⁵-C₅H₅)₂WCl₂ nanoparticles. These findings contribute to the development of sustainable and efficient catalytic processes.

References:

- Lunk, H.-J., & Hartl, H. (2019). Discovery, properties and applications of tungsten and its inorganic compounds. ChemTexts, 5(15)

- Tungsten disulfide: synthesis and applications in electrochemical. (2020). Materials for Renewable and Sustainable Energy, 9(1), 1–7

- Tungsten-Based Nanocatalysts: Research Status and Future Perspectives. (2022). Molecules, 27(15), 4751

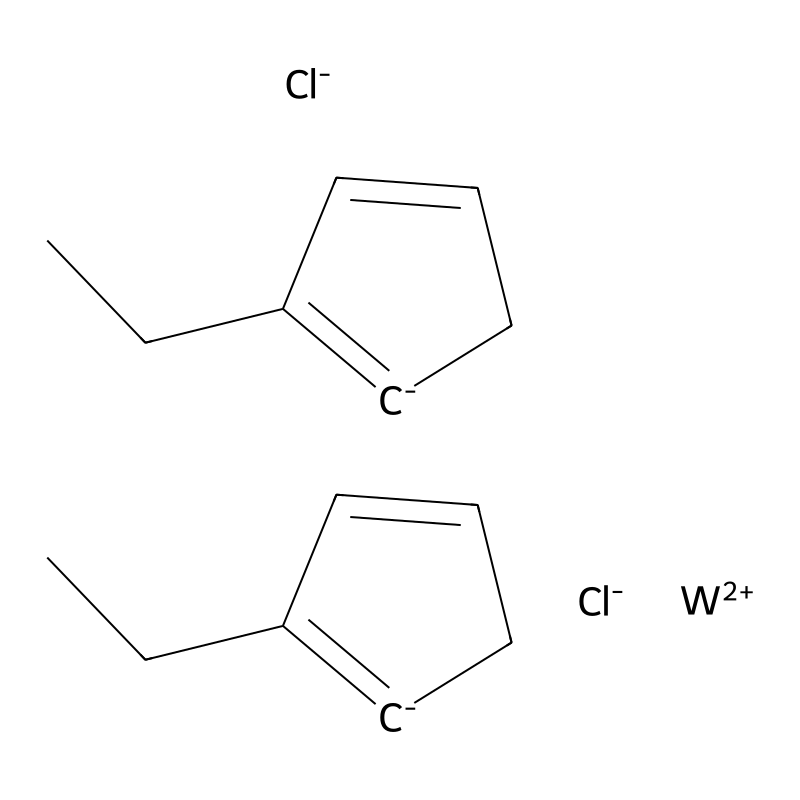

Tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] is an organometallic compound with the molecular formula and a molecular weight of approximately 441.04 g/mol. This compound is characterized by its unique structure, which includes two ethyl-substituted cyclopentadienyl ligands coordinated to a tungsten center. The presence of dichloride groups enhances its reactivity and stability, making it suitable for various applications in materials science and catalysis.

The chemical behavior of tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] is influenced by its coordination environment. Common reactions include:

- Substitution Reactions: The dichloride groups can undergo substitution with other nucleophiles, facilitating the formation of new tungsten complexes.

- Reduction Reactions: This compound can be reduced to form tungsten metal or other lower oxidation state complexes under appropriate conditions.

- Thermal Decomposition: Upon heating, it may decompose to yield tungsten oxides and other products.

The synthesis of tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] typically involves several steps:

- Formation of Tungsten Precursors: Tungsten hexachloride is reacted with cyclopentene in a solvent such as dichloromethane to form a tungsten complex.

- Cyclopentadienyl Ligand Addition: The resulting complex is treated with cyclopentadienyl lithium to introduce the cyclopentadienyl ligands.

- Final Product Isolation: The product is purified through filtration and washing with solvents like tetrahydrofuran and ethanol to yield the final compound .

Tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] has several notable applications:

- Catalysis: It serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

- Thin Film Deposition: The compound is used in the deposition of tungsten films through methods such as atomic layer deposition (ALD), which is critical in semiconductor fabrication.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic and optical characteristics.

Interaction studies involving tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] focus on its reactivity with various substrates. These studies aim to elucidate:

- Ligand Exchange Dynamics: Understanding how this compound interacts with different ligands can provide insights into its catalytic properties.

- Reactivity Profiles: Investigating how it reacts under different conditions (temperature, pressure) helps in optimizing its use in industrial applications.

Tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] shares similarities with other organometallic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(cyclopentadienyl)tungsten(IV) chloride | Simple structure; widely studied | |

| Bis(ethylcyclopentadienyl)tungsten(IV) chloride | Similar ligand environment; enhanced stability | |

| Tungsten hexachloride | Precursor for many tungsten complexes |

Uniqueness

The uniqueness of tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] lies in its specific ligand arrangement and the presence of ethyl substituents on the cyclopentadiene rings. This configuration not only affects its reactivity but also enhances its stability compared to other similar compounds. Its application in advanced material synthesis further distinguishes it from simpler tungsten complexes.